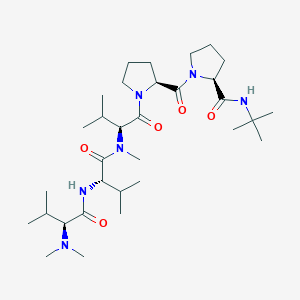

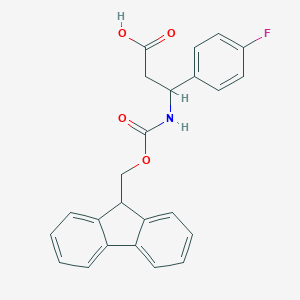

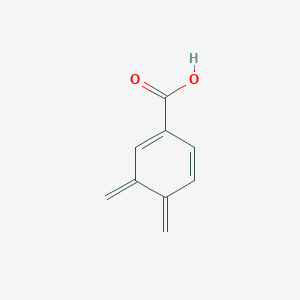

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl compounds involves strategic organic reactions that yield high-purity products. For example, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid showcases the versatility and efficiency of utilizing (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) obtained from potassium thiocyanate for fluorenylmethoxycarbonyl compound formation (Le & Goodnow, 2004).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl compounds has been extensively studied, revealing intricate details about their configuration and conformation. Detailed experimental and theoretical studies, including density functional theory and ab initio Hartree-Fock study, have been conducted on related compounds to understand their vibrational spectra, offering insights into the molecular structure and stability (Ye et al., 2007).

Chemical Reactions and Properties

Fluorenylmethoxycarbonyl compounds participate in various chemical reactions, showcasing their reactivity and potential for further modification. For instance, the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during synthesis demonstrates the compound's versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Physical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies like the one by Liu and Yu, which explored the crystal structure of a fluorene derivative, provide valuable data on the physical characteristics of these compounds (Liu & Yu, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical properties, are integral to understanding fluorenylmethoxycarbonyl compounds' behavior in different environments. Research on the synthesis and characterization of various fluorene derivatives has shed light on these compounds' acid-triggered fluorescence "off-on" behaviors, illustrating their chemical versatility and potential as fluorophores (Wang et al., 2005).

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Fluorescent chemosensors utilizing fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), demonstrate the potential for detecting a wide range of analytes. These chemosensors exhibit high selectivity and sensitivity, underlining the importance of fluorinated compounds in developing advanced sensing technologies for metal ions, anions, and neutral molecules (P. Roy, 2021).

Protein Design

In protein design, the incorporation of fluorinated analogs of hydrophobic amino acids has been explored to create proteins with novel chemical and biological properties. This approach has shown promise in enhancing protein stability against chemical and thermal denaturation, indicating the utility of fluorinated compounds in engineering proteins with desired functionalities (B. Buer & E. Marsh, 2012).

Radiative Decay Engineering

Radiative Decay Engineering (RDE) represents another innovative application, where the emission of fluorophores is modified by altering their radiative decay rates. This technique, which involves interactions with metallic surfaces to change the intensity and distribution of radiation, opens new avenues for increasing quantum yields and directing emission in specific directions, benefiting medical diagnostics and other biotechnological applications (J. Lakowicz, 2001).

Environmental and Biodegradability Studies

Studies on the environmental fate, persistence, and biodegradability of fluorinated compounds, including polyfluoroalkyl chemicals, highlight the importance of understanding the impact of these substances on the environment and their potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Such research is crucial for assessing environmental risks and developing strategies for managing the presence of fluorinated compounds in nature (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Analytical and Synthetic Methodologies

The development of synthetic methodologies for fluoroquinolones, a class of potent antibacterial agents, exemplifies the significance of fluorinated compounds in pharmaceutical research. Fluoroquinolones, derived from nalidixic acid, showcase the broad-spectrum activity against various pathogens, underlining the role of fluorinated agents in advancing antibiotic therapies (Adilson D. da Silva et al., 2003).

Eigenschaften

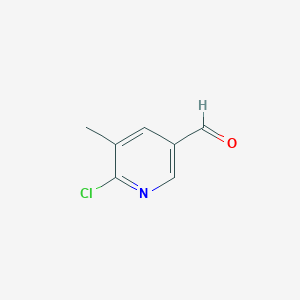

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRHKBSMBRBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

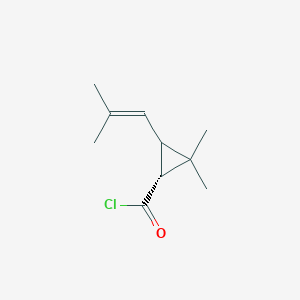

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)